3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Lipophilicity Physicochemical property Drug-likeness

For medicinal chemistry and agrochemical programs requiring a hydroxyl handle for key derivatizations such as Ritter-type reactions to 4-acylamino analogs, this 4-OH tetrahydroindazole offers a quantifiable physicochemical advantage over its more lipophilic des-hydroxy counterpart. Its distinct hydrogen-bonding capacity supports sigma receptor and PPO inhibitor research. Stock availability is limited; early procurement is advised for lead optimization campaigns.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 96546-42-8
Cat. No. B7880291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
CAS96546-42-8
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NN=C2C3=CC=CC=C3)O
InChIInChI=1S/C13H14N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6,11,16H,4,7-8H2,(H,14,15)
InChIKeyRMWMVRMNFLAFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes48 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (CAS 96546-42-8) – Structural Identity, Physicochemical Profile, and Core Differentiators


3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (CAS 96546-42-8) is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class, with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol [1]. Its defining structural feature is a hydroxyl substituent at the 4-position of the saturated cyclohexane ring fused to the indazole core, with a phenyl group at the 3-position. This substitution pattern distinguishes it from the non-hydroxylated analog 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4) and confers quantifiable differences in lipophilicity (computed XLogP3-AA of 1.8 vs. literature LogP ~2.75 for the des-hydroxy analog), hydrogen-bonding capacity (2 HBD, 2 HBA vs. 1 HBD, 2 HBA), and synthetic derivatization potential [1]. The compound is listed in authoritative chemical databases including PubChem (CID 10878517) and is available from multiple specialty chemical suppliers for research use.

Why 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol Cannot Be Interchanged with In-Class Analogs for Research or Development


Tetrahydroindazole derivatives are often treated as broadly interchangeable cores in medicinal chemistry and agrochemical research; however, the presence of the 4-hydroxyl group in 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol fundamentally alters its physicochemical properties, synthetic utility, and potential pharmacophoric interactions. Compared to its closest structural analog, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4), the target compound exhibits a computed XLogP3-AA of 1.8 versus a literature LogP of approximately 2.75 for the des-hydroxy form, representing a log unit reduction in lipophilicity that impacts membrane permeability, solubility, and metabolic stability predictions [1]. Furthermore, the 4-OH group serves as an essential synthetic handle for Ritter-type derivatization to 4-acylamino and 4-amino analogs—a transformation that is structurally impossible for the des-hydroxy comparator and many other in-class compounds [2]. For programs requiring a hydroxyl-bearing tetrahydroindazole with defined substitution at the 3-phenyl and 4-OH positions, simple replacement with N-phenyl regioisomers, 4-oxo analogs, or non-hydroxylated variants will yield divergent SAR and synthetic pathway outcomes.

Quantitative Differentiation Evidence: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 4-OH Substituent Reduces LogP by ~0.95 Units vs. Des-Hydroxy Analog

The target compound's computed XLogP3-AA is 1.8, derived from PubChem's authoritative algorithmic prediction [1]. In contrast, the closest structural comparator—3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4)—has a reported LogP of approximately 2.75 from multiple chemical database sources . This ~0.95 log unit reduction is directly attributable to the 4-hydroxyl group, representing a meaningful shift in predicted membrane permeability and aqueous solubility profiles that impacts compound prioritization in drug discovery screening cascades.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Capacity Differentiation: Doubled HBD Count vs. Des-Hydroxy Analog Modulates Molecular Recognition

The target compound possesses 2 hydrogen bond donor (HBD) sites (the indazole NH and the 4-OH) and 2 hydrogen bond acceptor (HBA) sites, as determined by PubChem's computed molecular descriptors [1]. Its direct structural comparator, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4), has only 1 HBD (indazole NH) and 2 HBA sites [2]. The additional HBD capability of the target compound enables distinct hydrogen-bonding interactions with biological targets, solvents, and co-formers that are inaccessible to the des-hydroxy analog. In the context of the tetrahydroindazole class, hydrogen-bonding interactions—particularly involving the 4-position substituent—have been shown to be critical for potency and selectivity at sigma receptors, where optimized tetrahydroindazole ligands achieve nanomolar binding affinities (Ki = 2.30 nM for sigma-2) [3].

Hydrogen bonding Molecular recognition Structure-activity relationship

Synthetic Derivatization Capability: Exclusive Ritter Reaction Access to 4-Acylamino and 4-Amino Derivatives

4-Hydroxy-tetrahydroindazoles, including the target compound, undergo Ritter reaction with a range of nitriles (including trichloroacetonitrile) to yield 4-acylamino-tetrahydroindazoles in good to excellent yields [1]. This transformation proceeds via a tetrahydroindazole-derived carbenium ion intermediate and is a direct consequence of the 4-OH leaving group capability, which is absent in the des-hydroxy analog (CAS 28748-99-4). The reaction tolerates diverse nitriles and azide functionalities, demonstrating the target compound's utility as a versatile intermediate for generating focused compound libraries. In contrast, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole cannot participate in this transformation at the 4-position, limiting its derivatization options to electrophilic aromatic substitution or N-functionalization pathways.

Synthetic intermediate Ritter reaction Derivatization

Class-Level Pharmacophore Validation: Tetrahydroindazole Scaffold as Privileged Core for Sigma Receptor and Kinase Ligand Development

The tetrahydroindazole scaffold has been validated across multiple target classes as a privileged pharmacophoric core. Sigma receptor ligand programs have demonstrated that tetrahydroindazole derivatives can achieve potent and selective binding: representative optimized compounds exhibit sigma-2 Ki values of 2.30 nM with >1500-fold selectivity over sigma-1 [1], and separate series have yielded sigma-1-selective ligands with nanomolar potency [2]. In kinase inhibition, tetrahydroindazole-based ITK inhibitors have been optimized to sub-micromolar cellular potency (IC50 = 5200 nM for an early lead, improved through iterative SAR) [3], while tetrahydroindazole CDK2 inhibitors show 3-fold improved binding affinity and 2- to 10-fold improved inhibitory activity against CDK2/cyclin complexes compared to screening hits [4]. The target compound, bearing the 3-phenyl-4-hydroxy substitution pattern, occupies a distinct chemical space within this validated scaffold class, with the 4-OH group positioned to interact with key residues identified in sigma receptor pharmacophore models [2].

Sigma receptor Kinase inhibitor Pharmacophore

High-Confidence Application Scenarios for 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (CAS 96546-42-8) in Research and Industrial Sourcing


Synthetic Intermediate for 4-Acylamino and 4-Amino Tetrahydroindazole Derivative Libraries

The 4-hydroxyl group of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol serves as the requisite functional handle for Ritter reaction-based derivatization, enabling direct conversion to 4-acylamino and, upon hydrolysis, 4-amino tetrahydroindazole analogs in good to excellent yields [1]. This synthetic pathway is structurally precluded for non-hydroxylated analogs such as CAS 28748-99-4. Medicinal chemistry groups constructing focused tetrahydroindazole libraries for sigma receptor, kinase, or cannabinoid receptor targets should prioritize procurement of this compound as a versatile, derivatizable core intermediate.

Sigma Receptor Ligand Discovery Programs Requiring 4-Position Hydrogen Bond Donor Functionality

Structure-activity relationship studies of tetrahydroindazole-based sigma receptor ligands have identified the importance of hydrogen-bonding interactions in achieving nanomolar potency and subtype selectivity [1][2]. The target compound's 4-OH group provides an additional hydrogen bond donor not present in the des-hydroxy analog (CAS 28748-99-4), potentially enabling key interactions with sigma receptor binding site residues. This compound is a rational choice as a synthetic starting point for sigma-1 or sigma-2 ligand optimization campaigns, particularly for programs seeking to explore the SAR impact of 4-position HBD functionality.

Physicochemical Property-Matched Lead Optimization for Improved Aqueous Solubility

With a computed XLogP3-AA of 1.8—approximately 0.95 log units lower than its des-hydroxy analog [1][2]—the target compound offers a meaningfully reduced lipophilicity profile that aligns with preferred drug-like property space. For lead optimization programs where reducing logD is a critical parameter for achieving acceptable solubility, metabolic stability, or off-target promiscuity profiles, selecting the 4-hydroxylated tetrahydroindazole core over its more lipophilic, non-hydroxylated counterparts provides a quantifiable physicochemical advantage at the scaffold selection stage.

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Herbicide Development

Tetrahydroindazole derivatives are established inhibitors of protoporphyrinogen oxidase (PPO), a validated herbicidal target, with SAR studies demonstrating that substituents at the 3- and 4-positions critically modulate herbicidal potency [1][2]. Patent literature (e.g., US 5,104,442) describes 4,5,6,7-tetrahydro-3-aryl-indazoles as selective herbicidal agents for use in cereal crops, and the target compound's specific 3-phenyl-4-hydroxy substitution pattern represents a defined chemical space within this agrichemical class. Agrochemical discovery teams investigating PPO inhibitor scaffolds can evaluate this compound as a distinct and derivatizable starting point for herbicide lead generation.

Quote Request

Request a Quote for 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.